2-Methoxy-4-(trifluoromethoxy)benzyl bromide

Medicinal Chemistry Physicochemical Properties Synthetic Intermediates

2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS 886500-35-2) is a fluorinated aromatic benzyl bromide derivative characterized by the presence of a methoxy (-OCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position on a benzene ring bearing a reactive bromomethyl (-CH₂Br) substituent. With the molecular formula C₉H₈BrF₃O₂ and a molecular weight of 285.06 g/mol, this compound is a versatile electrophilic building block widely utilized in medicinal chemistry and organic synthesis, particularly for the introduction of fluorinated aromatic motifs into bioactive molecules.

Molecular Formula C9H8BrF3O2
Molecular Weight 285.06 g/mol
CAS No. 886500-35-2
Cat. No. B1352399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(trifluoromethoxy)benzyl bromide
CAS886500-35-2
Molecular FormulaC9H8BrF3O2
Molecular Weight285.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OC(F)(F)F)CBr
InChIInChI=1S/C9H8BrF3O2/c1-14-8-4-7(15-9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3
InChIKeyJNWHGFGOMOVIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS 886500-35-2): A Dual-Substituted Benzyl Bromide Building Block for Pharmaceutical and Agrochemical Intermediates


2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS 886500-35-2) is a fluorinated aromatic benzyl bromide derivative characterized by the presence of a methoxy (-OCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position on a benzene ring bearing a reactive bromomethyl (-CH₂Br) substituent . With the molecular formula C₉H₈BrF₃O₂ and a molecular weight of 285.06 g/mol, this compound is a versatile electrophilic building block widely utilized in medicinal chemistry and organic synthesis, particularly for the introduction of fluorinated aromatic motifs into bioactive molecules . Its structure confers unique electronic and steric properties that influence reactivity, lipophilicity, and metabolic stability in downstream drug candidates [1]. This compound is commercially available from multiple suppliers at 97% purity and serves as a key intermediate in the synthesis of pharmaceutical agents and agrochemicals.

Why 2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS 886500-35-2) Cannot Be Casually Replaced by Unsubstituted or Regioisomeric Analogs


Substituting 2-Methoxy-4-(trifluoromethoxy)benzyl bromide with a generic benzyl bromide or even a closely related trifluoromethoxy analog is scientifically unsound due to the profound impact of the dual-substitution pattern on electronic distribution, steric accessibility, and resultant physicochemical properties. The electron-donating methoxy group at the ortho position and the strongly electron-withdrawing trifluoromethoxy group at the para position create a unique push-pull electronic system that modulates the electrophilicity of the benzylic carbon and influences the regioselectivity of subsequent coupling reactions [1]. Unsubstituted benzyl bromides lack the metabolic stability and lipophilicity conferred by the trifluoromethoxy group, while regioisomeric variants (e.g., 3-substituted or 2-substituted analogs) exhibit different steric profiles and electronic effects, which can drastically alter binding affinities, pharmacokinetic profiles, and overall synthetic utility . Furthermore, the presence of both substituents increases molecular weight and logP compared to mono-substituted alternatives, directly impacting compound solubility, membrane permeability, and biological activity—parameters that cannot be replicated by simple analog substitution [2].

Quantitative Evidence Guide: Differentiating 2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS 886500-35-2) from Closest Analogs


Molecular Weight and Structural Differentiation: 2-Methoxy-4-(trifluoromethoxy)benzyl bromide vs. Unsubstituted 4-(Trifluoromethoxy)benzyl bromide

2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS 886500-35-2) possesses a molecular weight of 285.06 g/mol, which is 30.03 g/mol greater than the unsubstituted 4-(trifluoromethoxy)benzyl bromide (CAS 50824-05-0, MW = 255.03 g/mol) due to the presence of the additional methoxy substituent . This molecular weight difference directly translates to altered physicochemical properties, including a higher predicted logP and different solubility profile. The methoxy group introduces an additional hydrogen bond acceptor, potentially enhancing aqueous solubility relative to the purely hydrophobic 4-substituted analog .

Medicinal Chemistry Physicochemical Properties Synthetic Intermediates

Commercial Availability and Pricing: 2-Methoxy-4-(trifluoromethoxy)benzyl bromide vs. 4-(Trifluoromethoxy)benzyl bromide

Commercial pricing data reveals that 2-Methoxy-4-(trifluoromethoxy)benzyl bromide commands a premium relative to the simpler 4-(trifluoromethoxy)benzyl bromide. For a 5 g quantity, the target compound is listed at approximately £163.00, whereas the 4-substituted analog is available for €82.00–€95.00 for the same quantity . This price differential (~100% higher) reflects the additional synthetic complexity introduced by the methoxy group, which requires an extra step in the manufacturing process. The higher cost is a direct consequence of the increased structural complexity and the value of the dual-substitution pattern in medicinal chemistry applications .

Procurement Cost Analysis Supply Chain

Regioisomeric Differentiation: 2-Methoxy-4-(trifluoromethoxy)benzyl bromide vs. 3-(Trifluoromethoxy)benzyl bromide

The 3-(trifluoromethoxy)benzyl bromide regioisomer (CAS 159689-88-0) lacks the methoxy substituent present in the target compound. This structural difference results in a lower molecular weight (255.03 g/mol vs. 285.06 g/mol) and a significantly different electronic environment at the reactive benzylic position . The ortho-methoxy group in the target compound is expected to exert a steric influence on nucleophilic attack at the adjacent benzylic carbon and may participate in intramolecular hydrogen bonding or chelation, potentially altering reaction kinetics and regioselectivity in subsequent transformations .

Regioselectivity Synthetic Chemistry Drug Design

Reactivity Profile: 2-Methoxy-4-(trifluoromethoxy)benzyl bromide vs. Other 2-Methoxy-3/4-(trifluoromethoxy)benzyl bromide Isomers

The specific substitution pattern of 2-Methoxy-4-(trifluoromethoxy)benzyl bromide places the electron-donating methoxy group ortho to the benzylic bromide and the electron-withdrawing trifluoromethoxy group para to the benzylic position. This arrangement creates a unique electronic push-pull system that modulates the electrophilicity of the benzylic carbon. In contrast, the 4-methoxy-2-(trifluoromethoxy)benzyl bromide isomer (CAS 886502-56-3) places the methoxy group para to the reactive center, while the 2-methoxy-3-(trifluoromethoxy)benzyl bromide isomer (CAS 1261839-86-4) positions the trifluoromethoxy group meta to the benzylic carbon [1]. These regioisomeric variations result in distinct electronic distributions that influence the rate of nucleophilic substitution reactions and the stability of reaction intermediates [2].

Nucleophilic Substitution Electrophilicity Reaction Kinetics

Lipophilicity Enhancement: Trifluoromethoxy vs. Trifluoromethyl Analogs

The trifluoromethoxy (-OCF₃) group in 2-Methoxy-4-(trifluoromethoxy)benzyl bromide confers superior lipophilicity compared to the trifluoromethyl (-CF₃) group commonly found in benzyl bromide analogs. Literature reports indicate that the -OCF₃ group is more lipophilic than the -CF₃ group, with the Hansch hydrophobic parameter π for -OCF₃ being approximately +1.04 compared to +0.88 for -CF₃ [1]. This difference in lipophilicity can translate to enhanced membrane permeability and improved oral bioavailability in drug candidates incorporating this building block .

Lipophilicity Drug-likeness Pharmacokinetics

Purity and Safety Profile: 2-Methoxy-4-(trifluoromethoxy)benzyl bromide vs. 4-(Trifluoromethoxy)benzyl bromide

Commercially available 2-Methoxy-4-(trifluoromethoxy)benzyl bromide is typically supplied at 97% purity, consistent with the purity standard for 4-(trifluoromethoxy)benzyl bromide, which is also offered at 95–98% purity depending on the supplier . Both compounds are classified as corrosive/lachrymatory and carry GHS hazard statement H314 ('Causes severe skin burns and eye damage'). The target compound has a molecular weight of 285.06 g/mol compared to 255.03 g/mol for the 4-substituted analog, which may influence handling and storage requirements due to differences in physical state at room temperature .

Chemical Purity Safety Handling

Optimal Application Scenarios for 2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS 886500-35-2) in Pharmaceutical and Agrochemical Research


Lead Optimization in Medicinal Chemistry: Enhancing Metabolic Stability and Lipophilicity

2-Methoxy-4-(trifluoromethoxy)benzyl bromide is ideally suited for late-stage functionalization or fragment-based drug discovery where the introduction of a fluorinated aromatic moiety is required to improve metabolic stability and lipophilicity. The presence of the -OCF₃ group, which exhibits a higher Hansch hydrophobic parameter (π ≈ +1.04) compared to -CF₃ (π ≈ +0.88), provides a measurable advantage in enhancing membrane permeability [1]. The additional methoxy group offers an extra hydrogen bond acceptor, potentially improving aqueous solubility relative to purely hydrophobic analogs. This compound is particularly valuable when optimizing lead compounds for oral bioavailability, as the dual-substitution pattern allows for fine-tuning of both lipophilic and electronic properties without resorting to larger, more complex scaffolds [2].

Synthesis of Regioselectively Controlled Intermediates for Cross-Coupling Reactions

The unique ortho-methoxy / para-trifluoromethoxy substitution pattern of this compound provides distinct steric and electronic control in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group at the ortho position can influence the rate of oxidative addition at the adjacent benzylic bromide, while the electron-withdrawing trifluoromethoxy group at the para position modulates the overall electronic character of the aromatic ring [1]. This makes the compound an excellent choice for the synthesis of complex biaryl systems where regioselective control is paramount. The 2,4-disubstitution pattern is distinct from the more common 4-substituted or 3-substituted trifluoromethoxy benzyl bromides, offering synthetic chemists an additional dimension of structural diversity when exploring structure-activity relationships [2].

Agrochemical Intermediate Development: Fluorinated Building Blocks for Crop Protection Agents

In agrochemical research, the incorporation of fluorine atoms and fluorinated groups is a well-established strategy to enhance the metabolic stability and environmental persistence of active ingredients. 2-Methoxy-4-(trifluoromethoxy)benzyl bromide serves as a valuable building block for the synthesis of novel fungicides, herbicides, and insecticides. The -OCF₃ group contributes to increased lipophilicity, which can improve the compound's ability to penetrate plant cuticles and insect exoskeletons [1]. The methoxy group provides a site for further functionalization or metabolic activation. Compared to simpler benzyl bromides, the dual-substituted structure offers a more sophisticated handle for modulating physicochemical properties, potentially leading to crop protection agents with improved efficacy and reduced application rates [2].

Material Science Applications: Synthesis of Fluorinated Polymers and Liquid Crystals

The specific substitution pattern of 2-Methoxy-4-(trifluoromethoxy)benzyl bromide makes it a useful monomer or precursor in the synthesis of specialty fluorinated polymers and liquid crystalline materials. The trifluoromethoxy group imparts unique dielectric properties and low surface energy, while the benzyl bromide functionality allows for covalent attachment to polymer backbones or mesogenic cores [1]. The presence of the methoxy group can influence the mesomorphic behavior and thermal stability of the resulting materials. In comparison to unsubstituted or mono-substituted benzyl bromides, this compound offers a tailored electronic and steric profile that can be exploited to achieve specific material properties, such as controlled refractive indices or enhanced thermal stability [2].

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